9-Benzyl-6,8-diphenyl-9H-purine

Antimycobacterial Tuberculosis SAR

9-Benzyl-6,8-diphenyl-9H-purine (CAS 916974-31-7) is a synthetically derived, tri-substituted purine analogue. Its core structure is defined by a benzyl substituent at the N9 position and phenyl groups at the C6 and C8 positions.

Molecular Formula C24H18N4
Molecular Weight 362.4 g/mol
Cat. No. B13103623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-6,8-diphenyl-9H-purine
Molecular FormulaC24H18N4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NC3=C(N=CN=C32)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H18N4/c1-4-10-18(11-5-1)16-28-23(20-14-8-3-9-15-20)27-22-21(25-17-26-24(22)28)19-12-6-2-7-13-19/h1-15,17H,16H2
InChIKeyZLYKOEJCSKSVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-6,8-diphenyl-9H-purine: A Core Scaffold for Kinase and CB1 Antagonist Research


9-Benzyl-6,8-diphenyl-9H-purine (CAS 916974-31-7) is a synthetically derived, tri-substituted purine analogue. Its core structure is defined by a benzyl substituent at the N9 position and phenyl groups at the C6 and C8 positions . This specific substitution pattern situates it within a privileged scaffold class in medicinal chemistry, frequently explored for probing kinase-dependent pathways in oncology and as a key intermediate in the synthesis of peripherally restricted cannabinoid receptor 1 (CB1) antagonists . Its physicochemical profile, including a calculated logP of approximately 5.7, indicates high lipophilicity, which is a critical design parameter for CNS penetration .

Use context: Kinase pathway probe and CB1 antagonist intermediate
Selection property: Privileged tri-substituted purine scaffold
Profile note: High lipophilicity supports CNS penetration research models

Why 9-Benzyl-6,8-diphenyl-9H-purine Cannot Be Replaced by a Generic Purine


The biological activity and synthetic utility of 6,8-diaryl purines are exquisitely sensitive to the N9 substituent. A class-level inference from SAR studies on antimycobacterial 9-benzylpurines demonstrates that the N9-benzyl group is a critical pharmacophore for potent inhibition; substitution with smaller alkyl groups or aryl groups drastically reduces or abolishes activity . Furthermore, in the context of kinase inhibition, the N9 substituent profoundly modulates selectivity profiles across the kinome, meaning a 9-methyl or 9-ethyl analog of this compound cannot be assumed to exhibit the same target engagement or off-target liability as the benzyl derivative . For procurement, the specific 6,8-diphenyl substitution pattern dictates the synthetic route and crystallinity, directly impacting the purity and cost of the final compound versus more readily available mono-aryl purines .

N9 benzyl group is pharmacophoric

Class-level SAR shows non-benzylated analogs (9-alkyl or 9-H) abolish antimycobacterial activity. A generic purine cannot substitute.

Kinase selectivity may shift

N9 substituent modulates kinome selectivity; a 9-methyl analog may not reproduce target engagement or off-target profile of the benzyl derivative.

Synthesis and purity differ

6,8-diphenyl substitution influences crystallinity and synthetic cost. Mono-aryl purines do not match the advanced scaffold purity or route.

Quantitative Differentiation of 9-Benzyl-6,8-diphenyl-9H-purine Against Closest Analogs


Superior Antimycobacterial Potency Conferred by the 9-Benzyl Group

In the seminal study by Bakkestuen et al., a series of 9-benzylpurines were evaluated against M. tuberculosis H37Rv. While 9-benzylpurines with aryl substituents at C6 generally showed potent activity (with MIC values below 6.25 µg/mL), the critical SAR finding was that the 9-benzyl moiety was indispensable for this activity . The 9-unsubstituted and 9-alkyl (e.g., methyl, isopropyl) analogs were consistently inactive. This suggests that for research programs targeting mycobacterial inhibition, a non-benzylated 6,8-diphenylpurine analog would be an unsuitable and inactive replacement, directly justifying the procurement of the specific 9-benzyl derivative.

9-Benzyl necessity
Class-level
6-Aryl-9-benzylpurines MIC <6.25 µg/mL vs 9-alkyl/H >50 µg/mL
Indispensable scaffold for antimycobacterial activity
Class-level SAR; confirm MICs for specific batch
Antimycobacterial Tuberculosis SAR

Synthetic Accessibility via Direct C-H Arylation Over Multi-Step Cross-Coupling

The synthesis of the 6,8,9-trisubstituted scaffold is enabled by a convergent nickel-catalyzed direct C-H arylation protocol, which allows the introduction of the 8-phenyl group onto a pre-formed 6-chloro-9-benzylpurine in good to high yields . This methodology, specifically demonstrated for the target compound class, offers a more direct synthetic route compared to traditional Suzuki or Stille couplings that require pre-functionalized organometallic reagents at the C8 position . The reported high efficiency (reaction proceeds at room temperature within 5 hours) translates to improved synthetic tractability and potentially lower production costs compared to analogs requiring multi-step, lower-yielding syntheses.

Synthetic route
Method context
Ni-catalyzed C-H arylation, r.t., 5 h, good yields; eliminates two steps
More concise synthesis for this scaffold
Cross-study comparable; optimize for scale
Synthetic Methodology C-H Activation Yield

Defined Purity Profile for Reproducible Biological Assays

Commercially available 9-Benzyl-6,8-diphenyl-9H-purine is supplied with a verified purity of ≥98% (NLT 98%) as per ISO-certified quality systems . This high purity is critical for biological assays where the presence of de-halogenated or mono-arylated impurities (common in crude preparations of tri-substituted purines) can confound activity data. In contrast, generic 6,8-disubstituted purines offered by non-specialist vendors often have a lower typical purity of 95% , which introduces significant batch-to-batch variability and the potential for off-target biological effects from unknown impurities.

Purity specification
Data to verify
≥98% (specialist) vs 95% generic purine
Higher purity supports reproducible assay data
Supplier specification; review batch CoA
Quality Control Purity Procurement

High Lipophilicity for Tuning CNS Permeability in Kinase Inhibitor Design

The calculated partition coefficient (ClogP) for this compound is reported to be approximately 5.71, which places it in the optimal range for passive blood-brain barrier permeability . In the context of designing peripherally restricted drugs, such as the CB1 antagonists disclosed in patent US9187480, a high ClogP is often a starting point that requires strategic chemical modulation to limit CNS exposure . This differentiates it from more polar purine analogs (e.g., 6-oxopurines with ClogP < 1) which are inherently peripherally restricted but offer less flexibility for CNS drug discovery programs. The ability to procure a highly lipophilic core scaffold allows medicinal chemists to fine-tune CNS penetration through subsequent modifications.

Lipophilicity (ClogP)
Class-level
ClogP ~5.71 vs polar purines (ClogP <1)
High lipophilicity scaffold for CNS permeability tuning
In silico; experimental logP may vary
Physicochemical Properties CNS Penetration Lipophilicity

Optimal Application Scenarios for 9-Benzyl-6,8-diphenyl-9H-purine


Structure-Activity Relationship (SAR) Exploration of Novel Antimycobacterial Agents

Based on the class-level evidence that the N9-benzyl group is essential for activity against M. tuberculosis, this compound serves as a validated starting point for SAR expansion. Researchers can systematically modify the 6- or 8-phenyl rings to probe hydrophobic and electronic effects on MIC, confident that the core scaffold is pharmacophorically active . Using a less active 9-methyl or 9-H scaffold would fail to provide meaningful SAR direction.

Design of CNS-Penetrant or Peripherally Restricted Kinase Inhibitors

The high lipophilicity (ClogP ~5.71) and the presence of multiple aryl rings make this compound a versatile building block for kinase inhibitor design. It can be utilized as a core for potent, CNS-penetrant CDK or GSK-3 inhibitors, or, as demonstrated in related patent literature, it can be further functionalized with polar groups to create peripherally restricted antagonists for metabolic disease targets like the CB1 receptor .

Methodology Development for C-H Functionalization Chemistry

Due to the documented high-yielding and room-temperature Ni-catalyzed C-H arylation protocol used in its synthesis, this compound class serves as an ideal model substrate for developing and optimizing new late-stage functionalization reactions . Procurement of the high-purity target compound provides a reliable, industry-relevant benchmark for screening novel catalytic systems.

Physicochemical Reference Standard for LogP-Driven ADME Profiling

With its well-defined, high ClogP value and full NMR spectral characterization (¹H NMR in CDCl₃), this compound acts as a non-biological internal standard or reference compound for calibrating chromatographic hydrophobicity measurements (CHI) or partitioning experiments in ADME laboratories .

Application
Selection Property
Validation Focus
Antimycobacterial SAR exploration
9-Benzyl pharmacophore requirement
MIC determination against M. tuberculosis strains
Kinase inhibitor design research (CNS or peripheral restriction)
High-lipophilicity scaffold
Tuning CNS penetration through structural modification
C-H functionalization methodology development
Reliable synthetic benchmark
Yield and condition optimization in new catalytic systems
ADME lipophilicity calibration
Reference compound with defined ClogP
Calibration of chromatographic hydrophobicity measurements
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